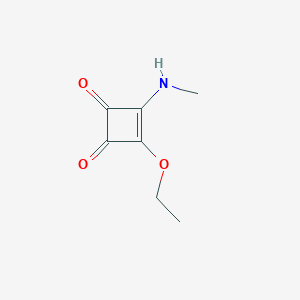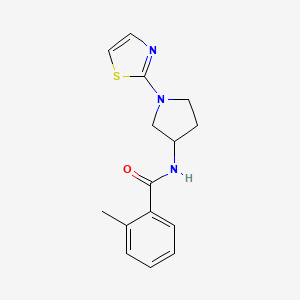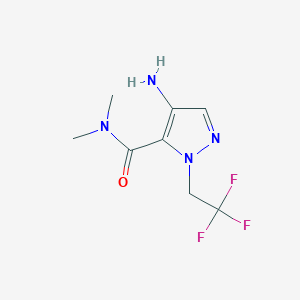
1-(Methylamino)-2-ethoxycyclobutene-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylamino)-2-ethoxycyclobutene-3,4-dione, also known as methoxatin, is a heterocyclic organic compound that belongs to the class of quinone derivatives. It has been extensively studied due to its potential applications in the field of cancer research. Methoxatin is a potent DNA intercalator that can induce DNA damage and inhibit DNA synthesis, which makes it a promising candidate for cancer treatment.
作用機序
Methoxatin exerts its anticancer effects by intercalating into the DNA double helix and inhibiting DNA synthesis. It can also induce DNA damage by generating reactive oxygen species and free radicals. The DNA damage induced by 1-(Methylamino)-2-ethoxycyclobutene-3,4-dione can lead to cell cycle arrest and apoptosis, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Methoxatin has been shown to exhibit a range of biochemical and physiological effects. It can induce oxidative stress and DNA damage, which can lead to cell cycle arrest and apoptosis. Methoxatin has also been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. The inhibition of topoisomerases by this compound can lead to DNA damage and cell death.
実験室実験の利点と制限
Methoxatin has several advantages for lab experiments. It is a potent DNA intercalator that can induce DNA damage and inhibit DNA synthesis, which makes it a valuable tool for studying the mechanisms of DNA replication and transcription. Methoxatin is also effective against drug-resistant cancer cells, which makes it a promising candidate for developing new cancer treatments.
However, there are also limitations to using 1-(Methylamino)-2-ethoxycyclobutene-3,4-dione in lab experiments. It is a highly reactive compound that can generate reactive oxygen species and free radicals, which can lead to non-specific DNA damage. Methoxatin is also relatively unstable and can undergo degradation over time, which can affect its potency and purity.
将来の方向性
There are several future directions for research on 1-(Methylamino)-2-ethoxycyclobutene-3,4-dione. One area of research is to develop new synthesis methods that can improve the yield and purity of the compound. Another area of research is to investigate the potential of this compound as a combination therapy with other cancer drugs. Methoxatin has also been shown to exhibit activity against other diseases, such as malaria, and further research is needed to explore its potential applications in other fields. Overall, this compound has shown great promise as a potent DNA intercalator with potential applications in cancer research and other fields.
合成法
The synthesis of 1-(Methylamino)-2-ethoxycyclobutene-3,4-dione involves the condensation of 3-methylamino-2-cyclobutenone with ethyl acetoacetate in the presence of a base. The resulting product is then oxidized to form this compound. The synthesis of this compound has been reported in several studies, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
Methoxatin has been extensively studied for its potential applications in cancer research. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer. Methoxatin has also been shown to be effective against drug-resistant cancer cells, which makes it a promising candidate for overcoming drug resistance in cancer treatment.
特性
IUPAC Name |
3-ethoxy-4-(methylamino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-11-7-4(8-2)5(9)6(7)10/h8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUDBAYBOZLIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29950-13-8 |
Source


|
| Record name | 3-ethoxy-4-(methylamino)cyclobut-3-ene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2951243.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((2,6-dimethylmorpholino)sulfonyl)benzoate](/img/structure/B2951247.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2951248.png)


![2-(tert-butyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2951256.png)
![N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2951257.png)

![N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2951259.png)
![3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2951261.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2951262.png)
![2,3-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2951263.png)